molecular formula C23H21FN2O3S B11369916 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11369916
M. Wt: 424.5 g/mol
InChI Key: GEZVQTGQNIFSJA-UHFFFAOYSA-N
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Description

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H21FN2O3S

Molecular Weight

424.5 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C23H21FN2O3S/c1-14-12-15(2)25-23(30-13-19(27)16-8-10-17(24)11-9-16)21(14)22(28)26-18-6-4-5-7-20(18)29-3/h4-12H,13H2,1-3H3,(H,26,28)

InChI Key

GEZVQTGQNIFSJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2OC)SCC(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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